Cas no 34888-08-9 (1-(Difluoromethoxy)-3-fluorobenzene)
1-(Difluoromethoxy)-3-fluorobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-(Difluoromethoxy)-3-fluorobenzene
- 1-ethylsulfanyl-3-fluoro-benzene
- ACMC-20mm3v
- AGN-PC-01MXOK
- Benzene, 1-(ethylthio)-3-fluoro-
- CTK0C5644
- m-Fluorphenylaethylsulfid
- m-Fluorphenyl-difluormethylether
- m-Fluorphenyl-difluormethyl-ether
- SureCN776700
- MFCD13194315
- AB93442
- CS-0451464
- AKOS008962086
- SCHEMBL16294967
- ABWMIFLESYALQG-UHFFFAOYSA-N
- STL555805
- BBL102006
- 34888-08-9
- 3-(DIFLUOROMETHOXY)FLUOROBENZENE
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- MDL: MFCD13194315
- Inchi: 1S/C7H5F3O/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4,7H
- InChI Key: ABWMIFLESYALQG-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)OC(F)F
Computed Properties
- Exact Mass: 162.02924926g/mol
- Monoisotopic Mass: 162.02924926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 9.2Ų
1-(Difluoromethoxy)-3-fluorobenzene Security Information
- Hazard Category Code: 22
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Hazardous Material Identification:
1-(Difluoromethoxy)-3-fluorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 087170-1g |
1-(Difluoromethoxy)-3-fluorobenzene |
34888-08-9 | 95% | 1g |
3332CNY | 2021-05-07 | |
| Alichem | A019090256-250mg |
1-(Difluoromethoxy)-3-fluorobenzene |
34888-08-9 | 95% | 250mg |
$153.70 | 2023-09-02 | |
| Alichem | A019090256-1g |
1-(Difluoromethoxy)-3-fluorobenzene |
34888-08-9 | 95% | 1g |
$384.78 | 2023-09-02 | |
| Alichem | A019090256-5g |
1-(Difluoromethoxy)-3-fluorobenzene |
34888-08-9 | 95% | 5g |
$1144.50 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 087170-1g |
1-(Difluoromethoxy)-3-fluorobenzene |
34888-08-9 | 95% | 1g |
3332.0CNY | 2021-07-13 | |
| Apollo Scientific | PC520691-1g |
1-(Difluoromethoxy)-3-fluorobenzene |
34888-08-9 | 95% | 1g |
£371.00 | 2025-02-21 | |
| Apollo Scientific | PC520691-5g |
1-(Difluoromethoxy)-3-fluorobenzene |
34888-08-9 | 95% | 5g |
£720.00 | 2023-09-02 | |
| Apollo Scientific | PC520691-10g |
1-(Difluoromethoxy)-3-fluorobenzene |
34888-08-9 | 95% | 10g |
£1112.00 | 2023-09-02 | |
| TRC | D590920-50mg |
1-(Difluoromethoxy)-3-fluorobenzene |
34888-08-9 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D590920-100mg |
1-(Difluoromethoxy)-3-fluorobenzene |
34888-08-9 | 100mg |
$ 70.00 | 2022-06-05 |
1-(Difluoromethoxy)-3-fluorobenzene Suppliers
1-(Difluoromethoxy)-3-fluorobenzene Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 1-(Difluoromethoxy)-3-fluorobenzene
Professional Introduction to 1-(Difluoromethoxy)-3-fluorobenzene (CAS No. 34888-08-9)
1-(Difluoromethoxy)-3-fluorobenzene, identified by the Chemical Abstracts Service (CAS) number 34888-08-9, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of substituted benzenes, characterized by the presence of fluorine and methoxy groups, which contribute to its unique chemical properties and potential biological activities. The structural arrangement of these substituents imparts a high degree of electronic and steric tunability, making it a valuable scaffold for the development of novel molecules.
The fluorine atoms in 1-(Difluoromethoxy)-3-fluorobenzene play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of derivatives. Fluorine substitution is well-documented for its ability to enhance metabolic stability, improve binding affinity, and alter lipophilicity, thereby influencing drug efficacy and bioavailability. In recent years, there has been a surge in research focusing on fluorinated aromatic compounds due to their broad spectrum of applications, particularly in medicinal chemistry. The methoxy group further contributes to the compound's reactivity and functionality, enabling various chemical transformations that can be exploited in synthetic pathways.
Recent studies have highlighted the potential of 1-(Difluoromethoxy)-3-fluorobenzene as a key intermediate in the synthesis of bioactive molecules. For instance, researchers have explored its utility in developing kinase inhibitors, which are critical in targeting various cancers and inflammatory diseases. The fluorinated aromatic core provides a rigid framework that can be modified to achieve high selectivity against specific enzyme targets. One notable example is the investigation of its derivatives as JAK2 inhibitors, which have shown promise in preclinical trials for treating autoimmune disorders such as rheumatoid arthritis.
Moreover, the fluorine-labeled benzene derivatives have been extensively studied for their role in diagnostic imaging. The high nuclear magnetic resonance (NMR) sensitivity of fluorine allows for the development of contrast agents used in magnetic resonance imaging (MRI). A recent publication demonstrated the use of 1-(Difluoromethoxy)-3-fluorobenzene-based probes for detecting neuroinflammatory markers, contributing to advancements in neurodegenerative disease research. These findings underscore the compound's versatility and its potential impact on diagnostic applications.
In the realm of agrochemicals, 1-(Difluoromethoxy)-3-fluorobenzene has been utilized as a precursor in synthesizing novel herbicides and pesticides. The introduction of fluorine atoms enhances the compound's resistance to degradation, ensuring prolonged activity in agricultural settings. Researchers have reported successful formulations based on fluorinated benzene derivatives that exhibit improved efficacy against resistant weed species while maintaining environmental safety profiles.
The synthetic methodologies for preparing 1-(Difluoromethoxy)-3-fluorobenzene have also seen significant advancements. Modern techniques such as palladium-catalyzed cross-coupling reactions and fluorochemical transformations have enabled more efficient and scalable production processes. These innovations not only reduce costs but also improve yields, making it more feasible for industrial applications. The ability to precisely control regioisomer formation is particularly crucial, as different isomers can exhibit distinct biological activities.
The biological activity of 1-(Difluoromethoxy)-3-fluorobenzene and its derivatives continues to be an area of active investigation. Computational modeling studies have predicted new binding modes for this compound with target proteins, providing insights into its mechanism of action. These predictions guide experimental efforts by highlighting key interactions that can be optimized for enhanced potency. Additionally, high-throughput screening campaigns have identified novel analogs with improved pharmacological profiles.
Looking ahead, the future prospects for 1-(Difluoromethoxy)-3-fluorobenzene are promising, with ongoing research aiming to unlock its full potential across multiple domains. The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery workflows has accelerated the identification of promising candidates derived from this scaffold. As computational capabilities continue to evolve, so too will our understanding of how structural modifications influence biological outcomes.
In conclusion, 1-(Difluoromethoxy)-3-fluorobenzene (CAS No. 34888-08-9) represents a versatile and highly functional compound with broad applications in pharmaceuticals, diagnostics, and agrochemicals. Its unique structural features—particularly the presence of multiple fluorine atoms—make it an invaluable building block for developing next-generation bioactive molecules. As research progresses, we can expect further breakthroughs that will solidify its importance in modern chemistry and medicine.
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